

# 1H-indazole-5-carboxylic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1H-indazole-5-carboxylic Acid*

Cat. No.: B268021

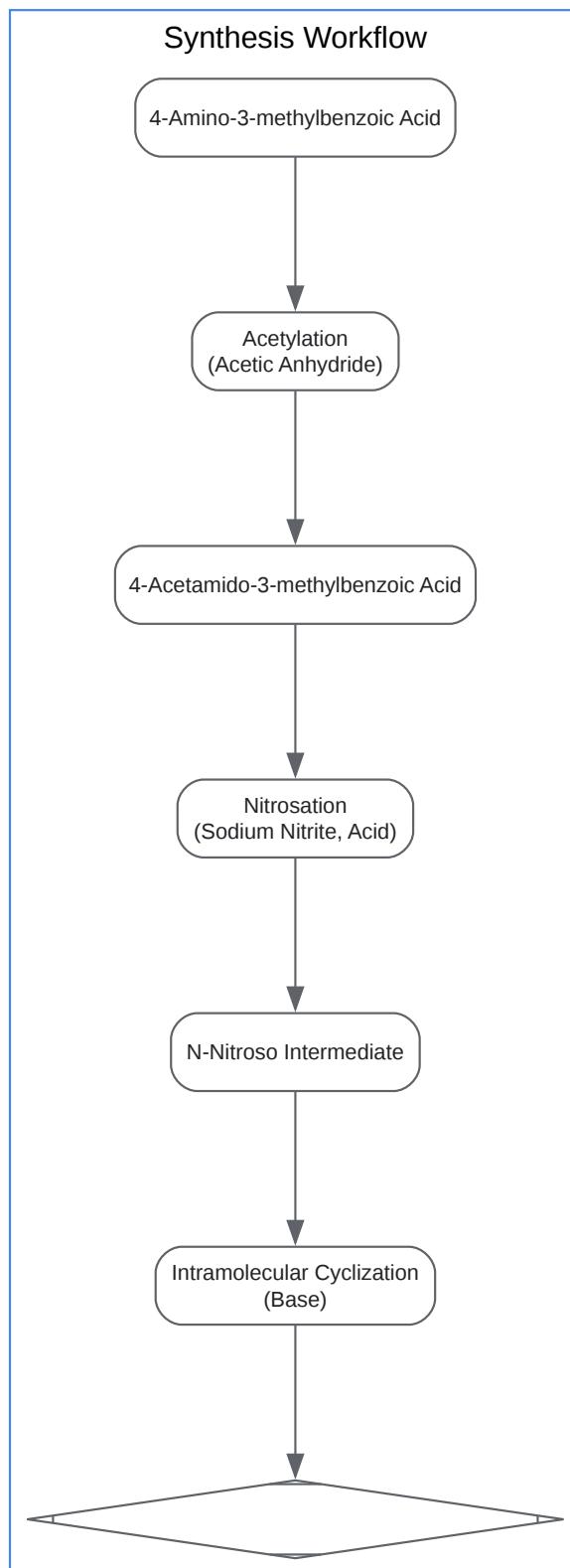
[Get Quote](#)

## An In-depth Technical Guide to 1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1H-indazole-5-carboxylic acid**, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and its role in the development of targeted therapeutics, particularly in the context of PARP inhibition.

## Core Compound Properties


**1H-indazole-5-carboxylic acid** is a stable, solid organic compound. Its fundamental properties are summarized below.

| Property          | Value                                                       | Citations |
|-------------------|-------------------------------------------------------------|-----------|
| CAS Number        | 61700-61-6                                                  |           |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> |           |
| Molecular Weight  | 162.15 g/mol                                                |           |
| Appearance        | Off-white to yellow<br>solid/powder                         |           |
| Melting Point     | 318-322 °C                                                  |           |

## Synthesis of 1H-indazole-5-carboxylic acid

The synthesis of the 1H-indazole ring system can be achieved through various strategic routes, often involving cyclization reactions. While a specific, detailed protocol for **1H-indazole-5-carboxylic acid** is not readily available in peer-reviewed synthesis archives like Organic Syntheses, a common and effective method is the Jacobson Indazole Synthesis. This involves the cyclization of an appropriate N-nitroso-o-acetotolidide derivative.

For the synthesis of **1H-indazole-5-carboxylic acid**, a plausible starting material would be 4-amino-3-methylbenzoic acid. The general synthetic workflow is depicted below.



[Click to download full resolution via product page](#)

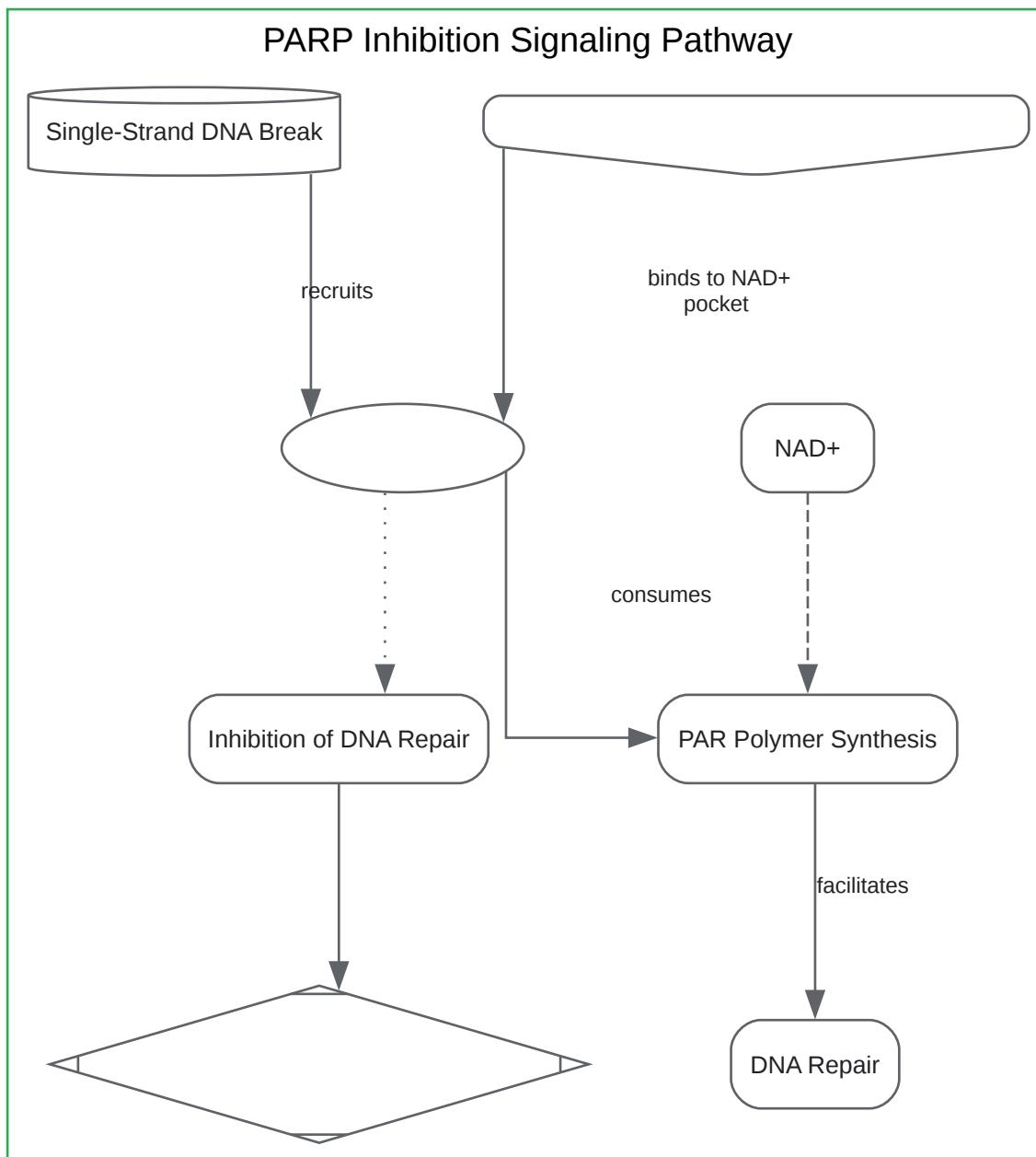
A plausible synthetic pathway for **1H-indazole-5-carboxylic acid**.

# Experimental Protocol: General Jacobson Indazole Synthesis

This protocol is a generalized adaptation for the synthesis of an indazole ring system and would require optimization for the specific synthesis of **1H-indazole-5-carboxylic acid** from 4-amino-3-methylbenzoic acid.

- Acetylation: The starting material, 4-amino-3-methylbenzoic acid, is acetylated using acetic anhydride, often in the presence of a mild base or acid catalyst, to protect the amino group and form 4-acetamido-3-methylbenzoic acid.
- Nitrosation: The acetylated intermediate is then treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (typically 0-5 °C), to form the N-nitroso derivative.
- Cyclization: The N-nitroso intermediate is then induced to cyclize. This is typically achieved by treatment with a base (e.g., sodium hydroxide or sodium ethoxide) in an alcoholic solvent. The reaction mixture is often heated to facilitate the intramolecular cyclization, which involves the loss of the acetyl group and the formation of the indazole ring.
- Workup and Purification: Following the cyclization, the reaction mixture is acidified to precipitate the crude **1H-indazole-5-carboxylic acid**. The product can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

## Applications in Drug Discovery


Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are particularly prominent in the development of kinase inhibitors and other targeted cancer therapies. **1H-indazole-5-carboxylic acid** serves as a valuable intermediate in the synthesis of more complex bioactive molecules.

## Role as a Pharmacophore in PARP Inhibitors

The indazole nucleus is a key structural feature in several Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically

validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

While the prominent PARP inhibitor Niraparib features an indazole-7-carboxamide core, the indazole-5-carboxamide scaffold is also actively explored in the design of novel PARP inhibitors. The general mechanism of PARP inhibition is illustrated below.



[Click to download full resolution via product page](#)

Mechanism of PARP inhibition leading to synthetic lethality.

## Experimental Protocol: PARP Enzymatic Assay

To evaluate the efficacy of new compounds derived from **1H-indazole-5-carboxylic acid** as PARP inhibitors, a PARP enzymatic assay is a standard *in vitro* method.

Objective: To determine the concentration of a test compound required to inhibit 50% of PARP enzyme activity (IC<sub>50</sub>).

Materials:

- Recombinant human PARP1 enzyme
- Histone H1 (as a substrate)
- Biotinylated NAD<sup>+</sup>
- Activated DNA (e.g., salmon sperm DNA)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl<sub>2</sub>, 250 μM DTT)
- Streptavidin-coated 96-well plates
- HRP-conjugated anti-biotin antibody
- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Test compounds (derivatives of **1H-indazole-5-carboxylic acid**) dissolved in DMSO

Procedure:

- Plate Coating: Coat streptavidin plates with histone H1 and incubate. Wash the plates to remove any unbound histone.
- Compound Preparation: Prepare serial dilutions of the test compounds and known PARP inhibitors (as positive controls) in the assay buffer.

- Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.
- Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD<sup>+</sup>.
- Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
- Washing: Wash the plates to remove unincorporated biotinylated NAD<sup>+</sup>.
- Detection: Add HRP-conjugated anti-biotin antibody and incubate. Following another wash step, add the TMB substrate.
- Measurement: Stop the reaction with a suitable stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
- Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the percentage of inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Conclusion

**1H-indazole-5-carboxylic acid** is a valuable and versatile building block in the field of medicinal chemistry. Its stable heterocyclic structure provides a robust scaffold for the synthesis of a wide array of derivatives. As demonstrated by its relevance to the development of PARP inhibitors, this compound and its analogues are of significant interest for the discovery of novel therapeutics, particularly in the area of oncology. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers engaged in the synthesis and evaluation of new chemical entities based on the indazole core.

- To cite this document: BenchChem. [1H-indazole-5-carboxylic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b268021#1h-indazole-5-carboxylic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b268021#1h-indazole-5-carboxylic-acid-cas-number-and-molecular-weight)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)